molecular formula C7H5BrN2 B1524953 5-Bromoimidazo[1,5-a]pyridine CAS No. 885275-77-4

5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953
CAS No.: 885275-77-4
M. Wt: 197.03 g/mol
InChI Key: SKBCZHYUTRSKIY-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromoimidazo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antiviral effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrN2C_7H_5BrN_2 and features a bromine atom substituted at the 5-position of the imidazo[1,5-a]pyridine ring system. This structural characteristic is significant as it influences the compound's interaction with biological targets.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against various cancer cell lines. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (μM)Mechanism of Action
7 HeLa (cervical cancer)1.8DNA intercalation
10 SW620 (colon cancer)0.4Selective inhibition
14 HCT-116 (colorectal carcinoma)0.7Apoptosis induction
8 LN-229 (glioblastoma)3.2Cell cycle arrest

The most potent derivatives were found to exhibit sub-micromolar inhibitory concentrations against colon carcinoma cells, indicating a strong potential for therapeutic applications in oncology .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various Gram-positive and Gram-negative bacterial strains. Notably:

  • Compound 14 exhibited moderate activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 μM.
  • Other derivatives showed limited antibacterial activity, suggesting that while some modifications enhance efficacy, the overall antibacterial potential remains modest compared to antiproliferative effects .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Research indicates that certain derivatives can inhibit a broad panel of DNA and RNA viruses. The mechanism often involves interference with viral replication processes or direct action on viral components.

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a comprehensive study evaluating the biological activity of various imidazo[1,5-a]pyridine derivatives, researchers synthesized multiple compounds and assessed their antiproliferative effects across different human cancer cell lines. Among these, compound 10 displayed remarkable selectivity and potency against colon cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationships of bromo-substituted imidazo[1,5-a]pyridines revealed that the presence of bromine significantly enhances antiproliferative activity. Modifications in the phenyl ring also influenced efficacy, suggesting that careful design can optimize therapeutic properties .

Scientific Research Applications

Pharmaceutical Development

5-Bromoimidazo[1,5-a]pyridine acts as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Recent studies highlight the potential of imidazo[1,2-a]pyridine analogues in combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Several compounds of the imidazo[1,2-a]pyridine class have demonstrated significant activity against these resistant strains of tuberculosis .

Biochemical Research

This compound is used to study enzyme inhibition and receptor interactions, offering valuable insights into cellular processes and potential therapeutic targets .

Material Science

This compound is explored for its unique properties in the development of novel materials, such as organic semiconductors and sensors, enhancing electronic applications . The imidazo[1,5-a]pyridine skeleton provides a versatile platform for creating new types of stable N-heterocyclic carbenes .

Agricultural Chemistry

This compound has potential applications in creating agrochemicals that improve crop resistance to pests and diseases, contributing to sustainable agriculture .

Diagnostic Tools

Researchers are investigating the use of this compound in developing diagnostic agents for imaging techniques, which can aid in early disease detection .

Imidazo[1,5-a]pyridine in Inhibiting Enzymes

Certain 5 or 8-substituted imidazo [1, 5-a ] pyridines are useful for inhibiting indoleamine 2, 3-dioxygenase and/or tryptophan dioxygenase .

Anti-TB Compounds

২০১০ Vast exploration of anti-TB activity of IP analogues was started at the beginning of the last decade. Abrahams et al. identified four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG by performing a high throughput screening (HTS) approach . The minimum inhibitory concentration (MIC), resulting in an 80% reduction in bacterial growth (MIC 80), was quite promising (0.03 to 5.0 μM) against the Mtb H37Rv strain .

Case Studies

Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity against replicating and non-replicating .
An FDA-approved drug for the treatment of insomnia contains imidazo[1,2-a]pyridine core, which inspired the same investigators to re-purpose it for TB . Subsequently, it was modified to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogues, and the modified analogues were evaluated against replicating Mtb in various growth media. SAR studies revealed that 3-carboxylates series was more potent than 3-oxoacetamides and 3-acetamides . However, among all the synthesized series of compounds, benzyl amides containing analogues were the most active. Most potent compounds were profiled for the cytotoxicity against VERO, Hela (Henrietta Lacks') cell line, human embryonic kidney 293 (HEK293), and human liver cancer cell line (HepG2) . The compound did not inhibit the human ether-à-go-go-related gene (hERG), suggesting a low risk of cardiotoxicity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Bromoimidazo[1,5-a]pyridine to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For brominated imidazo[1,5-a]pyridines, halogenation steps (e.g., using NBS or Br₂) must be conducted under inert atmospheres to prevent side reactions. Temperature (typically 60–80°C) and reaction time (6–12 hours) are critical to avoid over-bromination. Acidic conditions (e.g., HCl) can facilitate morpholine coupling if derivatives are targeted . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the substitution pattern and bromine position. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%). For fluorinated analogs, ¹⁹F NMR and X-ray crystallography may resolve structural ambiguities .

Q. How can this compound serve as a precursor for bioactive derivatives?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to generate biaryl derivatives. Nucleophilic aromatic substitution with amines or thiols can introduce functional groups. For example, coupling with morpholine under acidic conditions yields hydrochloride salts with enhanced solubility for biological assays .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to respiratory and skin irritation risks (H315, H319). Waste must be segregated and treated by certified agencies to avoid environmental contamination. Storage under inert gas (N₂/Ar) at 2–8°C prevents degradation .

Q. What role does this compound play in drug discovery pipelines?

  • Methodological Answer : It is a scaffold for kinase inhibitors or receptor ligands. High-throughput screening (HTS) assays measure binding affinity (IC₅₀) against targets like PARP or PARG. Structure-activity relationship (SAR) studies optimize substituents for potency and pharmacokinetics (e.g., trifluoromethyl groups enhance lipophilicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity). Validate results via orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and in vivo models for efficacy. Meta-analyses of SAR data can identify outliers due to impurities .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density maps and Fukui indices to identify reactive sites. Solvent effects (PCM model) and transition-state analysis (NEB method) optimize reaction conditions. Benchmarks against experimental data (e.g., Hammett plots) validate predictions .

Q. How can enzyme inhibition mechanisms of this compound derivatives be elucidated?

  • Methodological Answer : Kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Determine Kᵢ values via Dixon plots. Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS). Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonds with catalytic residues) .

Q. What strategies enhance the fluorescence properties of this compound for imaging applications?

  • Methodological Answer : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to extend conjugation and increase quantum yield. Solvatochromic studies in polar solvents (e.g., DMSO, water) optimize Stokes shift. Time-resolved fluorescence microscopy in live cells (e.g., RAW 264.7 macrophages) validates pH sensitivity .

Q. How are thermodynamic parameters used to optimize this compound-based inhibitors?

  • Methodological Answer : Calculate free energy changes (ΔG) from Kᵢ values to assess binding efficiency. Enthalpy-entropy compensation analysis guides substituent design (e.g., rigidifying scaffolds improves ΔH). Molecular dynamics simulations (AMBER) correlate flexibility with entropic penalties .

Properties

IUPAC Name

5-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBCZHYUTRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693075
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-77-4
Record name 5-Bromoimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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